Farnisin Farnisin Farnisin belongs to the class of organic compounds known as 4'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, farnisin is considered to be a flavonoid lipid molecule. Farnisin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, farnisin is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 54867-60-6
VCID: VC21350646
InChI: InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)19)15-8-12(18)11-4-3-10(17)7-16(11)21-15/h2-8,17,19H,1H3
SMILES: COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol

Farnisin

CAS No.: 54867-60-6

Cat. No.: VC21350646

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

Farnisin - 54867-60-6

Specification

Description Farnisin belongs to the class of organic compounds known as 4'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, farnisin is considered to be a flavonoid lipid molecule. Farnisin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, farnisin is primarily located in the membrane (predicted from logP).
CAS No. 54867-60-6
Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
IUPAC Name 7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)19)15-8-12(18)11-4-3-10(17)7-16(11)21-15/h2-8,17,19H,1H3
Standard InChI Key QAGGICSUEVNSGH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O
Canonical SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O
Melting Point 264-265°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator